3-Formamido-4-methylaniline
Overview
Description
3-Formamido-4-methylaniline is an organic compound with the molecular formula C8H10N2O It is a derivative of aniline, where the amino group is substituted with a formamido group at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Formamido-4-methylaniline can be synthesized through the formylation of 4-methylaniline. The process involves the reaction of 4-methylaniline with formic acid or formyl chloride under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 3-amino-4-methylaniline using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in electrophilic substitution reactions, where the formamido group can be replaced by other functional groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 3-Nitro-4-methylaniline.
Reduction: 3-Amino-4-methylaniline.
Substitution: 3-Chloro-4-methylaniline.
Scientific Research Applications
3-Formamido-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-formamido-4-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The formamido group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
3-Formamidoaniline: Similar structure but lacks the methyl group at the fourth position.
4-Methylaniline: Lacks the formamido group at the third position.
3-Nitro-4-methylaniline: Contains a nitro group instead of a formamido group.
Uniqueness: 3-Formamido-4-methylaniline is unique due to the presence of both formamido and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXNQOKMJUEVBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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